Methyl 2,2-difluoro-4-hydroxybutanoate
CAS No.: 108781-46-0
Cat. No.: VC14296682
Molecular Formula: C5H8F2O3
Molecular Weight: 154.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108781-46-0 |
|---|---|
| Molecular Formula | C5H8F2O3 |
| Molecular Weight | 154.11 g/mol |
| IUPAC Name | methyl 2,2-difluoro-4-hydroxybutanoate |
| Standard InChI | InChI=1S/C5H8F2O3/c1-10-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |
| Standard InChI Key | YZBFAHWDZPMVNV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCO)(F)F |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
Methyl 2,2-difluoro-4-hydroxybutanoate features a four-carbon chain with a methyl ester at C1, two fluorine atoms at C2, and a hydroxyl group at C4. This arrangement creates a stereoelectronic environment that influences reactivity and intermolecular interactions. The SMILES notation, , and InChIKey , confirm the substituent positions and stereochemistry .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts of this compound, such as (132.2 Ų) and (138.9 Ų), provide insights into its gas-phase ion mobility, which is critical for mass spectrometry applications. The molecular weight (154.112 g/mol) and exact mass (154.044 Da) align with theoretical calculations, while the polar surface area (46.53 Ų) suggests moderate solubility in polar solvents .
Synthesis and Manufacturing Approaches
Purification Strategies
Post-synthesis purification often involves azeotropic distillation with solvents like toluene to remove water, as demonstrated in related esterifications . For methyl 2,2-difluoro-4-hydroxybutanoate, this method could isolate the product with high purity (>98%), though optimization would be necessary to account for fluorine’s impact on boiling points and solvent interactions.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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The ester group () is susceptible to hydrolysis under acidic or basic conditions.
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The hydroxyl group at C4 may participate in hydrogen bonding, enhancing solubility in protic solvents.
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Fluorine atoms at C2 increase electronegativity, potentially stabilizing adjacent carbocations or transition states in substitution reactions .
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediate
Fluorinated compounds are prized in drug discovery for their ability to modulate bioavailability and metabolic stability. Methyl 2,2-difluoro-4-hydroxybutanoate could serve as a precursor for:
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Antiviral Agents: Fluorine’s electronegativity enhances binding affinity to viral proteases.
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Anticancer Drugs: Difluorinated motifs are common in kinase inhibitors, where they improve target selectivity .
Agrochemistry
In agrochemicals, fluorinated esters are used to synthesize herbicides and pesticides with enhanced environmental persistence. The compound’s ester group facilitates hydrolysis to active acids in soil, enabling controlled release mechanisms .
Comparative Analysis with Structural Analogs
The table below contrasts methyl 2,2-difluoro-4-hydroxybutanoate with related compounds, highlighting structural and functional distinctions:
| Compound Name | Molecular Formula | Key Features | Unique Attributes |
|---|---|---|---|
| Methyl 4-hydroxybutanoate | Hydroxyl at C4, no fluorine | Lower steric hindrance, higher reactivity | |
| Methyl 2-fluoro-4-hydroxybutanoate | Single fluorine at C2 | Reduced electronic effects vs. difluoro | |
| Methyl 3,3-difluoropropanoate | Shorter carbon chain, difluoro at C3 | Altered chain length impacts applications |
The difluoro substitution in methyl 2,2-difluoro-4-hydroxybutanoate confers distinct electronic and steric properties, making it more reactive than monofluoro analogs and better suited for applications requiring robust intermediates .
Future Research Directions
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Synthetic Optimization: Developing catalytic systems to improve yield in fluorination steps.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Environmental Impact Studies: Assessing degradation pathways and ecotoxicity.
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